molecular formula C8H10O6 B3276771 Dimethyl 2,5-dioxohexanedioate CAS No. 64725-37-7

Dimethyl 2,5-dioxohexanedioate

Cat. No.: B3276771
CAS No.: 64725-37-7
M. Wt: 202.16 g/mol
InChI Key: KIVCZSBSCQZVFD-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Materials Chemistry

In the field of modern organic synthesis, dimethyl 2,5-dioxohexanedioate serves as a valuable and flexible building block. The presence of two electrophilic ketone carbons and two ester groups, along with acidic alpha-hydrogens, allows for a wide array of chemical transformations. It is a key precursor in the synthesis of various heterocyclic compounds. For instance, it can undergo Paal-Knorr type reactions with primary amines to yield substituted pyrroles, which are core structures in many pharmaceuticals, functional materials, and natural products. Similarly, reaction with hydrazines can produce pyridazine (B1198779) derivatives.

Within materials chemistry, the compound is investigated as a monomer for the development of novel polymers. The ester and ketone functionalities provide reactive sites for polymerization reactions, enabling the creation of polyesters and other copolymers with potentially unique properties. The ability to derive such monomers from non-petroleum sources aligns with the growing demand for sustainable and bio-based materials.

Historical Evolution of Functionalized Diester Research

The study of functionalized diesters has been a cornerstone of organic chemistry for over a century. orgsyn.org Early research, dating back to the late 19th and early 20th centuries, focused on simpler diesters like diethyl malonate and ethyl acetoacetate (B1235776). These compounds were instrumental in developing fundamental carbon-carbon bond-forming reactions, most notably the Claisen and Dieckmann condensations, which are used to synthesize β-keto esters and cyclic ketones, respectively. fiveable.me The versatility of these early diesters opened up pathways to a vast number of organic molecules. fiveable.me

As synthetic chemistry evolved, the focus expanded to include diesters with additional functionalities, such as the ketone groups found in this compound. This progression was driven by the pursuit of more efficient synthetic routes and the need for building blocks that could introduce greater molecular complexity in fewer steps. The development of C-H functionalization and other atom-economical methods in recent decades has further enhanced the utility of such polyfunctional compounds. rsc.orgresearchgate.net The historical reliance on chemicals imported from Europe for research in the early 20th century spurred the development of domestic organic chemical synthesis, creating the foundation for the advanced research seen today. orgsyn.org

Current Research Significance and Unaddressed Scientific Inquiries

The current significance of this compound is closely tied to the global shift towards sustainable chemistry and the use of renewable feedstocks. hse.ru There is significant research interest in producing platform chemicals from biomass. ncsu.edu Compounds like 2,5-furandicarboxylic acid (FDCA) and 5-Hydroxymethylfurfural (HMF), which are derived from the dehydration of C6 sugars, are key biomass-derived intermediates. hse.ruresearchgate.net this compound can be synthesized from these furanic platforms, positioning it as a valuable bio-based chemical. The Diels-Alder cycloaddition of biomass-derived furans is another atom-efficient route to produce useful chemical feedstocks. mdpi.com

Despite its potential, several scientific questions remain. Key unaddressed inquiries include:

Efficient Synthesis: The development of highly efficient, selective, and scalable catalytic processes for the synthesis of this compound from biomass-derived precursors is a primary challenge.

Reaction Scope: A comprehensive exploration of its reactivity is still needed. Discovering novel transformations and expanding the library of accessible heterocyclic and carbocyclic structures remains an active area of research.

Polymerization Control: In materials science, achieving precise control over the polymerization process to tailor the properties (e.g., molecular weight, thermal stability, biodegradability) of resulting polymers is a significant hurdle.

Structure-Property Relationships: A deeper understanding of how the structure of polymers derived from this compound correlates with their macroscopic properties is required for their rational design and application.

Delimitation of Academic Inquiry Pertaining to this compound

Academic research on this compound is sharply focused on its chemical synthesis and application as a molecular building block. The bulk of scientific literature is dedicated to:

Synthetic Methodology: Developing and optimizing methods for its preparation, particularly from sustainable feedstocks.

Organic Synthesis Applications: Utilizing it as a precursor for constructing complex molecules, especially five- and six-membered heterocycles. nih.gov

Polymer Chemistry: Investigating its use as a monomer in step-growth polymerization to create new polyesters and related materials.

The inquiry is generally confined to the laboratory scale. There is a notable absence of extensive research into the toxicological, pharmacological, or direct biological effects of the compound itself. While its derivatives may be studied for such properties, the parent compound is treated primarily as a synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key properties of the compound.

PropertyValue
IUPAC Name This compound
Synonym Dimethyl 3-acetyl-4-oxopentanoate
Molecular Formula C₈H₁₀O₆
Molar Mass 202.16 g/mol
CAS Number 10395-56-9
Appearance Solid
Structure Download .mol file

Table 2: Compounds Mentioned in this Article

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,5-dioxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVCZSBSCQZVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40794330
Record name Dimethyl 2,5-dioxohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40794330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64725-37-7
Record name Dimethyl 2,5-dioxohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40794330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 2,5 Dioxohexanedioate and Its Precursors

Established Synthetic Pathways and Mechanistic Considerations

The construction of the dimethyl 2,5-dioxohexanedioate scaffold can be approached through a series of logical and well-established organic reactions. A key precursor to this molecule is 2,5-dioxohexanedioic acid, which can then be esterified. The synthesis of the precursor acid itself requires the formation of a six-carbon chain with carbonyl groups at the C2 and C5 positions.

Esterification Reactions for Diester Formation

The final step in the synthesis of this compound is the esterification of the corresponding dicarboxylic acid, 2,5-dioxohexanedioic acid. The most common and direct method for this transformation is the Fischer-Speier esterification. This reaction involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov

The mechanism involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking this activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. This process is repeated at the second carboxylic acid group to form the desired diester. The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the product side.

Alternatively, transesterification represents another viable route. nih.gov Should a different ester of 2,5-dioxohexanedioic acid be available, it could be converted to the dimethyl ester by reacting it with a large excess of methanol in the presence of an acid or base catalyst.

A summary of common esterification methods is provided in the table below.

Reaction Reagents Catalyst General Conditions
Fischer-Speier Esterification2,5-Dioxohexanedioic acid, Methanol (excess)H₂SO₄ or HClReflux
TransesterificationA different dialkyl 2,5-dioxohexanedioate, Methanol (excess)Acid or BaseVaries depending on catalyst

Strategic Introduction of Carbonyl Functionalities

A key challenge in the synthesis of this compound is the introduction of the two ketone functionalities at the C2 and C5 positions of the hexanedioate backbone. A plausible strategy involves the oxidation of a suitable precursor. One such precursor is 2,5-hexanedione (B30556).

The haloform reaction presents a classic method for converting methyl ketones into carboxylic acids. byjus.comwikipedia.org In the context of 2,5-hexanedione, treatment with a halogen (e.g., bromine or iodine) in the presence of a strong base like sodium hydroxide (B78521) would lead to the formation of succinic acid and a haloform. youtube.com The mechanism proceeds through the formation of an enolate, which is then halogenated. Repeated halogenation at the alpha-carbons, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leads to cleavage of the C-C bond and formation of the carboxylate.

While this yields the four-carbon succinic acid, further steps would be required to introduce the carbonyl groups at the positions corresponding to C2 and C5 of the original hexanedione structure. A more direct, albeit challenging, oxidation of 2,5-hexanedione to 2,5-dioxohexanedioic acid could be envisioned using strong oxidizing agents, though such a direct conversion is not prominently documented and may be prone to side reactions and over-oxidation.

Another approach could start from 2,5-dihydroxyhexanedioic acid, which could potentially be oxidized to the desired diketo-dicarboxylic acid using selective oxidation methods.

Advanced C-C Bond Formation Approaches for the Dioxo-Hexanedioate Scaffold

The construction of the six-carbon backbone with the 1,4-dicarbonyl motif, as seen in the precursor 2,5-hexanedione, is a critical step. The acetoacetic ester synthesis provides a powerful and versatile method for achieving this. nih.govresearchgate.netacs.orgacs.orgorganic-chemistry.org This synthesis involves the alkylation of ethyl acetoacetate (B1235776).

In a potential route to 2,5-hexanedione, ethyl acetoacetate can be deprotonated with a base such as sodium ethoxide to form a nucleophilic enolate. This enolate can then undergo an Sₙ2 reaction with a suitable electrophile. To construct the C6 backbone of 2,5-hexanedione, a coupling of two three-carbon units derived from acetoacetic ester can be envisioned. For instance, the reaction of the enolate of ethyl acetoacetate with a 3-halopropanoate derivative, followed by hydrolysis and decarboxylation, could lead to the desired 1,4-diketone structure.

More advanced methods for the synthesis of 1,4-dicarbonyl compounds include the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated carbonyl compound, catalyzed by a nucleophile such as a thiazolium salt. researchgate.net This approach offers a convergent route to the 1,4-diketone core.

Catalytic Strategies in this compound Synthesis

The efficiency and sustainability of the synthesis of this compound can be significantly enhanced through the use of catalysts. Both homogeneous and heterogeneous catalysts can play crucial roles in different steps of the synthetic sequence.

Homogeneous Catalysis for Reaction Optimization

Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity. mpg.de In the context of this compound synthesis, homogeneous acid catalysts are paramount for the esterification of 2,5-dioxohexanedioic acid. As previously mentioned, mineral acids like sulfuric acid are commonly employed.

More advanced homogeneous catalysts are also being explored for esterification and related transformations. For example, Lewis acids such as zinc(II) salts have been shown to be effective catalysts for the esterification of fatty acids. nih.govacs.org These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol.

Furthermore, transition metal complexes, such as ruthenium-pincer complexes, have been developed for the catalytic oxidation of various substrates to carboxylic acids, which could be a potential route for the synthesis of 2,5-dioxohexanedioic acid from a suitable precursor. acs.org

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling, leading to more sustainable and cost-effective processes. rsc.orgacs.orgnih.gov

For the esterification of 2,5-dioxohexanedioic acid, solid acid catalysts can be employed as an alternative to homogeneous mineral acids. Materials such as sulfated zirconia, niobic acid, and various zeolites have demonstrated high catalytic activity in esterification reactions. researchgate.net For example, the synthesis of dimethyl succinate (B1194679) from succinic acid has been successfully achieved using phosphotungstic acid as a catalyst. rsc.org These solid acids possess Brønsted and/or Lewis acid sites on their surface that can catalyze the esterification in a similar manner to their homogeneous counterparts.

The use of heterogeneous catalysts is also relevant in the synthesis of precursors. For instance, the synthesis of 1,4-butanediol, a related C4 chemical, from succinic acid has been achieved through hydrogenation over copper-based heterogeneous catalysts. rsc.org Similar strategies could potentially be adapted for transformations involving precursors to this compound.

A comparative overview of catalytic strategies is presented below.

Catalyst Type Examples Application in Synthesis Advantages Disadvantages
Homogeneous H₂SO₄, HCl, Zn(II) salts, Ru-pincer complexesEsterification, OxidationHigh activity and selectivity, mild reaction conditionsDifficult to separate from product, potential for corrosion
Heterogeneous Sulfated Zirconia, Niobic Acid, Zeolites, Phosphotungstic AcidEsterificationEasy separation and recycling, reduced waste, often more stable at high temperaturesLower activity compared to homogeneous counterparts, potential for leaching

Process Intensification and Scale-Up Methodologies in Laboratory Research

The transition of synthetic routes for complex molecules such as this compound from small-scale laboratory discovery to larger, more efficient production is underpinned by the principles of process intensification and scale-up. In the context of laboratory research, these methodologies aim to develop safer, more efficient, and scalable synthetic protocols. This involves moving beyond traditional batch-wise synthesis to more advanced techniques that offer superior control over reaction parameters, enhance reaction rates, and facilitate easier purification and isolation of the target compound. Key strategies include the adoption of continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening to rapidly optimize reaction conditions.

Continuous Flow Synthesis

Continuous flow chemistry represents a paradigm shift from conventional batch processing for the synthesis of fine chemicals, including keto esters. thieme-connect.comnih.gov In a flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. This methodology offers significant advantages for the synthesis of compounds like this compound, particularly when dealing with reactions that are exothermic, rapid, or involve unstable intermediates.

The synthesis of related α-ketoesters and β-ketoesters has been successfully demonstrated in continuous flow systems, highlighting the potential of this technology. thieme-connect.comnih.gov For instance, a flow-based preparation of α-ketoesters using immobilised reagents and scavengers in packed tubes has been reported, which allows for clean transformations without the need for traditional work-up and purification steps. nih.gov Similarly, a continuous-flow system for β-keto ester synthesis using a heterogeneous catalyst has been developed, achieving high yields for a variety of substrates. thieme-connect.com These examples underscore the enhanced control over residence time, temperature, and stoichiometry that flow chemistry provides, leading to improved yield and purity.

Adapting these principles to the synthesis of this compound, likely prepared from a precursor such as 2,5-dioxohexanedioic acid and methanol, would involve pumping a solution of the diacid and an acid catalyst through a heated tube reactor, followed by the introduction of methanol. The continuous removal of the product from the reaction zone can help to shift the equilibrium of the esterification reaction, driving it towards completion. libretexts.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ester Production

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Poor, risk of localized hot spotsExcellent, high surface-area-to-volume ratio
Mass Transfer Often limited by stirring efficiencyEnhanced due to small channel dimensions
Safety Higher risk with large volumes of reagentsInherently safer due to small reactor volume
Scalability Complex, requires redesign of reactorSimpler, achieved by running for longer times ("scaling out")
Process Control Limited control over reaction profilePrecise control over temperature, pressure, and time
Reproducibility Can be variable between batchesHigh, due to consistent process parameters

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is another powerful tool for process intensification at the laboratory scale. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures higher than those achievable with conventional heating, often leading to dramatic reductions in reaction times. acs.org

For the esterification to produce this compound, microwave-assisted synthesis could significantly accelerate the reaction between 2,5-dioxohexanedioic acid and methanol. A typical laboratory procedure would involve placing the carboxylic acid, an excess of the alcohol, and a catalytic amount of sulfuric acid in a sealed microwave reaction vessel. acs.org The ability to screen multiple reaction conditions in parallel by irradiating several vessels simultaneously makes this a valuable technique for rapid process optimization. acs.org This reduction in reaction time from hours to minutes makes it an attractive method for accelerating the discovery and development phases of a synthetic project.

High-Throughput Screening and Optimization

Process intensification is not solely about the reaction hardware but also encompasses the methodologies used to discover optimal reaction conditions. High-throughput screening (HTS) allows for the rapid, parallel testing of a large number of variables, such as catalysts, solvents, temperatures, and reagent ratios. medicalnewstoday.com Automated techniques are used to conduct many small-scale reactions and analyses, generating large datasets that can be used to identify the most efficient and robust reaction conditions. medicalnewstoday.com

In the context of synthesizing this compound, an HTS approach could be employed to screen various acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, heterogeneous catalysts like alumina) and their loadings. rsc.org Furthermore, different solvents and temperatures could be evaluated to maximize the yield and purity of the desired diester while minimizing by-product formation. The development of rapid analytical methods, such as direct analysis in real-time mass spectrometry, can further accelerate the screening process. nih.gov This data-rich approach to optimization is crucial for developing a scalable and economically viable laboratory process before committing to larger-scale synthesis.

Chemical Reactivity and Transformational Chemistry of Dimethyl 2,5 Dioxohexanedioate

Exploration of Keto-Enol Tautomerism and its Electronic Implications

Keto-enol tautomerism is a fundamental equilibrium for carbonyl compounds possessing an α-hydrogen. masterorganicchemistry.com For Dimethyl 2,5-dioxohexanedioate, this phenomenon involves the interconversion between the diketo form and its corresponding enol or enolate forms. This equilibrium is significantly influenced by factors such as solvent polarity and temperature. masterorganicchemistry.com

The diketo form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.me However, the enol form can be stabilized through intramolecular hydrogen bonding and conjugation. The presence of two carbonyl groups in this compound allows for the formation of various enol tautomers.

The electronic implications of this tautomerism are significant. The formation of an enol introduces a nucleophilic carbon-carbon double bond, which is crucial for many of the compound's reactions. masterorganicchemistry.com The enolate, formed under basic conditions, is an even more potent nucleophile. Spectroscopic methods such as IR and NMR are instrumental in studying this equilibrium. fiveable.me

Table 1: Typical Spectroscopic Data for Keto-Enol Tautomers

Spectroscopic Technique Keto Form Enol Form
IR Spectroscopy C=O stretch (~1715 cm⁻¹) C=C stretch (~1650 cm⁻¹), broad O-H stretch (3200-3600 cm⁻¹)
¹H NMR Spectroscopy α-protons (~2.0-2.5 ppm) Vinylic proton (~5.0-6.0 ppm), enolic -OH (variable, ~5-15 ppm)

| ¹³C NMR Spectroscopy | Carbonyl carbon (~200 ppm) | Vinylic carbons (~100-150 ppm) |

Nucleophilic Addition and Condensation Reactions for Novel Structures

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. msu.edu This reactivity is the basis for a wide array of synthetic transformations.

Nucleophilic addition reactions can occur with various nucleophiles, including organometallic reagents, hydrides, and amines. msu.edulibretexts.org For instance, the addition of a Grignard reagent would lead to the formation of a tertiary alcohol after protonation.

Condensation reactions, such as the Knoevenagel condensation, are also possible. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a weak base. wikipedia.org While specific examples with this compound are not extensively documented, its structure suggests it can react with compounds like malononitrile (B47326) or cyanoacetic esters to form α,β-unsaturated products. wikipedia.org

Reductive and Oxidative Transformations

The carbonyl groups of this compound can be selectively reduced to alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemistrysteps.comquora.comlibretexts.org NaBH₄ is a milder reagent that typically reduces ketones and aldehydes, while LiAlH₄ is more potent and can also reduce the ester groups to primary alcohols. quora.comwizeprep.com The reduction of the two ketone groups would yield Dimethyl 2,5-dihydroxyhexanedioate.

Oxidative transformations of dicarbonyl compounds can lead to cleavage of carbon-carbon bonds. For example, the oxidative cleavage of 1,3-diketones can yield carboxylic acids. organic-chemistry.org While specific oxidative cleavage studies on this compound are not prevalent, analogous reactions suggest that strong oxidizing agents could potentially cleave the carbon-carbon bond between the carbonyl groups.

Electrophilic Aromatic Substitution and Aliphatic Reactions

While this compound itself is not aromatic, it can participate in reactions with aromatic compounds. For instance, in a Friedel-Crafts type reaction, the enol form could potentially act as a nucleophile, attacking an activated aromatic ring. However, such reactions are not commonly reported for this specific compound.

In terms of electrophilic aliphatic reactions, the α-carbons of this compound are the most reactive sites. fiveable.me After deprotonation to form an enolate, these positions can be alkylated or acylated by electrophiles. This is a common strategy for functionalizing β-dicarbonyl compounds and can be extended to 1,6-dicarbonyl systems.

Investigation of Chelation and Coordination Properties

The two carbonyl groups in this compound can act as bidentate ligands, chelating to metal ions. The ability of β-dicarbonyl compounds to form stable metal complexes is well-established. rsc.orgacs.org The enolate form of the diketone typically coordinates to the metal center through the two oxygen atoms, forming a six-membered ring. rsc.org

The stability and properties of these metal complexes depend on the nature of the metal ion and the steric and electronic properties of the ligand. These coordination compounds can have applications in catalysis and materials science.

Table 2: Common Metal Ions Chelated by β-Diketones

Metal Ion Typical Coordination Geometry Potential Application
Cu²⁺ Square planar or distorted octahedral Catalyst in organic reactions
Fe³⁺ Octahedral MRI contrast agents
Al³⁺ Octahedral Precursor for metal oxides

Pathways to Diverse Heterocyclic and Carbocyclic Compounds

This compound is a valuable precursor for the synthesis of various cyclic structures due to the strategic placement of its functional groups.

The 1,6-dicarbonyl motif is particularly suited for the formation of six-membered rings through intramolecular reactions. For example, an intramolecular aldol (B89426) condensation can lead to the formation of a six-membered carbocycle. fiveable.mechemistrysteps.comyoutube.comchemtube3d.com This reaction involves the formation of an enolate which then attacks the other carbonyl group within the same molecule. fiveable.mechemistrysteps.comyoutube.comchemtube3d.com

Furthermore, condensation reactions with dinucleophiles can be employed to construct heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyridazines or related nitrogen-containing heterocycles. youtube.comchemtube3d.commdpi.com The Paal-Knorr synthesis, a classic method for preparing furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds, provides a conceptual basis for similar cyclizations with 1,6-dicarbonyls. researchgate.net

Advanced Spectroscopic and Computational Characterization of Dimethyl 2,5 Dioxohexanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Dimethyl 2,5-dioxahexanedioate, ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

Due to the molecule's symmetry, a simplified NMR spectrum is anticipated. The two methyl groups and the two methylene (B1212753) groups are chemically equivalent. A ¹H NMR spectrum is available for 2,5-dioxahexanedioic acid dimethyl ester. chemicalbook.com The expected signals in the ¹H NMR spectrum would be a singlet for the six methyl protons and a singlet for the four methylene protons. The integration of these signals would be in a 3:2 ratio, respectively.

In ¹³C NMR spectroscopy, three distinct signals would be predicted: one for the methyl carbons, one for the methylene carbons, and one for the carbonyl carbons of the ester groups. While specific experimental spectra for this compound are not widely published, predicted spectra are available. np-mrd.orgnp-mrd.org

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the connectivity. A COSY experiment would show no correlations, as there are no adjacent non-equivalent protons. An HSQC experiment would correlate the proton signals to their directly attached carbon signals. An HMBC experiment would reveal long-range couplings, for instance, between the methyl protons and the carbonyl carbon, and between the methylene protons and the carbonyl carbon, confirming the ester and ether functionalities.

Configurational analysis is not applicable as the molecule lacks stereocenters. However, conformational analysis, particularly concerning the rotation around the C-O bonds of the ether linkage, could be investigated using variable-temperature NMR studies to identify any restricted rotation or preferred conformations, though significant energetic barriers are not expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dimethyl 2,5-Dioxahexanedioate

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy (B1213986) Protons (-OCH₃)~3.7~53
Methylene Protons (-OCH₂-)~4.3~67
Carbonyl Carbon (-C=O)N/A~155

Note: These are estimated values based on standard functional group chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For Dimethyl 2,5-dioxahexanedioate, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found in the region of 1760-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be prominent, appearing in the fingerprint region between 1300 and 1000 cm⁻¹. The presence of sp³ C-H bonds in the methyl and methylene groups would be confirmed by stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, the C-O-C symmetric stretches of the ether linkage might be more prominent in the Raman spectrum compared to the FT-IR spectrum.

While detailed experimental spectra for this specific molecule are not readily found in the literature, the expected vibrational frequencies can be predicted based on its known structure.

Table 2: Expected Characteristic Vibrational Frequencies for Dimethyl 2,5-Dioxahexanedioate

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
C-H Stretch-CH₃, -CH₂-2950-2850Medium
C=O StretchEster1760-1740Strong
C-O StretchEster, Ether1300-1000Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Dimethyl 2,5-dioxahexanedioate, with a molecular formula of C₆H₁₀O₆, the calculated exact mass is 178.04774 Da. fishersci.com An HRMS measurement would aim to confirm this value to within a few parts per million, unequivocally validating the molecular formula.

The fragmentation pattern observed in an electron ionization (EI) mass spectrum would provide further structural information. For Dimethyl 2,5-dioxahexanedioate, characteristic fragmentation pathways would likely involve:

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 147.

Cleavage of the C-O bond of the ether linkage.

McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen relative to the carbonyl group.

Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 179.0550, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The structure of Dimethyl 2,5-dioxahexanedioate lacks any extended conjugated systems or chromophores that typically absorb in the near-UV and visible regions (200-800 nm). The only potential electronic transition is the n → π* transition of the carbonyl groups in the esters. However, these are typically weak and occur at short wavelengths, likely below the cutoff of common solvents like methanol (B129727) or acetonitrile. Therefore, a UV-Vis spectrum of this compound is not expected to show significant absorption bands in the 220-800 nm range.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. As Dimethyl 2,5-dioxahexanedioate does not possess a fluorophore and has no significant absorption in the UV-Vis range, it is not expected to exhibit fluorescence.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no single-crystal or powder XRD data for Dimethyl 2,5-dioxahexanedioate has been reported in the major crystallographic databases.

If a suitable single crystal of the compound could be grown, single-crystal XRD analysis would provide a wealth of information, including:

The exact molecular conformation in the solid state.

Precise bond lengths, bond angles, and torsion angles.

The crystal packing arrangement and any intermolecular interactions, such as weak C-H···O hydrogen bonds.

Powder XRD could be used to characterize a polycrystalline sample, confirming its phase purity and identifying its crystal system. This technique is valuable for quality control and for studying solid-state transformations.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. In the absence of extensive experimental data, DFT calculations would be an excellent tool to predict the properties of Dimethyl 2,5-dioxahexanedioate.

A typical DFT study on this molecule would involve:

Geometry Optimization: Calculating the lowest energy conformation (ground state geometry) of the molecule. This would provide theoretical bond lengths and angles that could be compared with potential future XRD data.

Vibrational Frequency Analysis: Calculating the theoretical vibrational spectrum. This can aid in the assignment of experimental FT-IR and Raman bands.

Electronic Property Calculation: Determining properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

NMR Chemical Shift Prediction: Calculating theoretical ¹H and ¹³C NMR chemical shifts, which can be very useful in confirming experimental assignments.

No specific DFT studies focused on Dimethyl 2,5-dioxahexanedioate are currently available in the published literature.

Ab Initio and Semi-Empirical Methods for Reactive Intermediates and Transition States

While DFT is often the method of choice for ground-state properties, ab initio methods (like Møller-Plesset perturbation theory or coupled cluster theory) and semi-empirical methods can be valuable for studying more complex phenomena.

Ab Initio Methods: These methods are based on first principles without using empirical parameters. They are computationally more intensive than DFT but can provide very high accuracy, making them suitable for calculating the energies of reactive intermediates and transition states in reaction mechanisms, for example, in the hydrolysis of the ester groups. A study on the reactions of 2,5-dimethylhexyl isomers has utilized such methods. rsc.org

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, allowing for the study of larger systems or longer timescale simulations, such as molecular dynamics. They could be used for a preliminary exploration of the conformational landscape of Dimethyl 2,5-dioxahexanedioate before employing more accurate methods.

As with DFT, there are no specific published studies using these methods to investigate the reactive intermediates or transition states of Dimethyl 2,5-dioxahexanedioate. Such studies would be a valuable contribution to understanding the reactivity of this molecule.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like Dimethyl 2,5-dioxohexanedioate, MD simulations would provide critical insights into its conformational flexibility and its interactions with various solvent environments. Such studies involve calculating the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of molecular behavior at an atomic level.

A comprehensive MD simulation study on this compound would typically investigate its conformational landscape by analyzing the distribution of dihedral angles and the potential energy surface. This would reveal the most stable conformers and the energy barriers between them. Furthermore, by performing simulations in different explicit solvents (e.g., water, methanol, chloroform), it would be possible to quantify the solvent's effect on the conformational equilibrium. Key parameters such as radial distribution functions would describe the structure of the solvent shells around the solute's functional groups (the keto and ester moieties), elucidating specific solute-solvent interactions like hydrogen bonding.

However, a review of currently available scientific literature indicates a lack of specific, published research focusing on the molecular dynamics simulations of this compound. While computational studies and MD simulations have been performed on the broader class of β-keto esters, detailed findings—including specific force field parameters, dominant conformational populations in various solvents, or solvent interaction energy data—for this compound itself are not present in the indexed research. The synthesis of related dialkyl succinylsuccinate esters is well-documented, but their dynamic and conformational behavior at the level of detail provided by MD simulations has not been a subject of published investigation. googleapis.comgoogle.com

Consequently, detailed data tables summarizing research findings on the solvent effects and conformational landscapes from MD simulations for this specific compound cannot be provided at this time. Future computational research would be necessary to generate this data.

Applications of Dimethyl 2,5 Dioxohexanedioate in Emerging Technologies and Advanced Materials

Formulation Component in Advanced Electrochemical Energy Storage Systems

Dimethyl 2,5-dioxohexanedioate, also referred to in some literature as dimethyl-2,5-dioxahexane carboxylate (DMOHC), has been identified as a promising electrolyte solvent for lithium-ion batteries. researchgate.netdal.ca Its utility stems from its favorable physicochemical properties and its ability to contribute to a stable electrode-electrolyte interface.

Elucidation of its Role in Solid Electrolyte Interphase (SEI) Formation

The formation of a stable Solid Electrolyte Interphase (SEI) is crucial for the longevity and performance of lithium-ion batteries. The chemical structure of this compound is believed to be advantageous for SEI formation. It structurally combines features of common electrolyte solvents like ethylene (B1197577) carbonate (EC), which is known for good SEI film-forming ability; ethyl methyl carbonate (EMC), which possesses high anodic stability; and dimethyl carbonate (DMC), which has good desolvation ability. researchgate.net This unique combination of structural motifs suggests that this compound can contribute to the formation of a robust and effective SEI layer. researchgate.net Research has shown that the central ethyl group bonded to oxygen atoms in its structure is similar to the SEI-forming component of EC, indicating its potential to participate actively in the formation of a protective SEI layer on the anode surface. researchgate.net

Research on its Impact on Ionic Conductivity and Charge Transfer Processes

The physical properties of an electrolyte solvent, such as viscosity, directly impact the ionic conductivity and charge transfer kinetics within a battery. While this compound has been noted for its high viscosity (6.93 cP at 25 °C), which can be a drawback at lower temperatures, its application in high-temperature environments (above 70 °C) has shown significant promise. dal.caresearchgate.net To address the high viscosity at ambient temperatures, it is often blended with co-solvents like dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC). dal.caresearchgate.net

Below is a data table summarizing the impact of different co-solvents on the charge transfer resistance in a sodium-ion battery electrolyte containing this compound.

Co-solvent with this compoundCharge Transfer Resistance (Ω·cm²)
Ethyl Methyl Carbonate (EMC)222
Dimethyl Carbonate (DMC)274.5
Diethyl Carbonate (DEC)302.5

Data sourced from a study on sodium-ion batteries. researchgate.net

Development of Rational Design Principles for Electrolyte Performance

The understanding of the structure-property relationships of this compound is leading to the development of rational design principles for advanced electrolytes. Its molecular structure, which amalgamates the beneficial characteristics of EC, EMC, and DMC, provides a template for designing new electrolyte solvents. researchgate.net Research has been initiated to synthesize novel dicarbonate (B1257347) compounds as potential alternatives to this compound, aiming for lower viscosities and higher conductivities without compromising the favorable SEI-forming properties. dal.ca

One such example is the investigation of butane-2,3-diyl dimethyl bis(carbonate) (DMe-DMOHC), which has shown even better capacity retention and cycle life in NMC cells, particularly at elevated temperatures. dal.ca This approach of targeted molecular design, inspired by the performance of this compound, is a promising avenue for creating next-generation electrolytes for high-energy-density batteries.

Precursor and Monomer in Polymer Science and Engineering

The dicarbonate functionality within this compound suggests its potential as a monomer for the synthesis of polyesters and polycarbonates through polycondensation reactions.

Integration into Novel Polymer Architectures via Polycondensation

While specific studies detailing the polycondensation of this compound are not extensively documented in the provided search results, the chemical nature of the molecule, possessing two ester functional groups, makes it a viable candidate for polycondensation reactions with diols to form polyesters. The resulting polymers could potentially exhibit unique properties due to the flexible diether linkage in the monomer's backbone. The general principle of chemoselective polymerization control, where the nature of the catalyst and reaction conditions can direct the polymerization of different monomers, could be applied to integrate monomers like this compound into complex polymer architectures. nih.gov

Investigation of Co-polymerization Behavior

The co-polymerization of this compound with other monomers could lead to the development of copolymers with tailored properties. For instance, co-polymerization with itaconate esters, which are known to produce polymers with elastomeric properties, could be explored. mdpi.com The reactivity ratios of this compound with other monomers would need to be determined to understand the resulting copolymer composition. The investigation into the co-polymerization of monomers with similar structures, such as dimethyl itaconate with styrene, has shown that the terminal group of the growing polymer chain plays a significant role in the polymerization kinetics, a factor that would also be pertinent to the co-polymerization of this compound. mdpi.com

Influence on Polymerization Kinetics and Thermodynamics

The incorporation of this compound as a monomer in polymerization processes can significantly influence the kinetics and thermodynamics of the reaction, as well as the properties of the resulting polymers. The thermodynamics of polymerization are governed by the Gibbs free energy equation, where a negative change in enthalpy and a positive change in entropy favor polymerization. While the linking of monomers generally leads to a decrease in entropy, the enthalpy change associated with the specific reactions of DMSS can drive the polymerization forward.

The presence of the dicarbonyl functionality in DMSS allows it to be used in the synthesis of specialized polyesters. For instance, it is a building block for "hairy rod" polymers, which are a class of liquid crystalline polyesters. In these applications, the rigid core of the DMSS derivative contributes to the liquid crystalline properties of the polymer, while long, flexible side chains impart solubility and processability. The specific thermodynamic and kinetic parameters for these complex polymerizations are highly dependent on the reaction conditions and the co-monomers used.

ParameterInfluence of this compoundResearch Findings
Polymer Structure Introduces rigidity and functionality.Used in the synthesis of "hairy rod" liquid crystalline polyesters. youtube.com
Biodegradability Can enhance the biodegradability of copolymers.Its derivatives can be incorporated into bio-based polyesters. european-coatings.com
Reaction Conditions Affects polymerization temperature and catalyst choice.Melt polycondensation is a common method for creating polyesters from its derivatives. european-coatings.com

Building Block for Complex Organic Synthesis

The reactivity of the keto and ester functional groups makes this compound a valuable starting material for the synthesis of more complex molecules, including fine chemicals, intermediates for pigments, and precursors for bio-based materials.

Synthesis of Fine Chemicals and Intermediates

A primary application of this compound is as a key intermediate in the production of high-performance quinacridone (B94251) pigments. patsnap.comwikipedia.org The synthesis involves the reaction of DMSS with anilines to form dialkyl 2,5-diarylamino-3,6-dihydroterephthalates, which are then oxidized and cyclized to yield the final pigment. googleapis.com The properties of the resulting pigments, such as color, lightfastness, and stability, are directly influenced by the structure of the initial DMSS.

Furthermore, DMSS can be readily converted into other useful synthetic building blocks. For example, it can be hydrolyzed and decarboxylated to produce 1,4-cyclohexanedione, a versatile intermediate in its own right. google.com It can also serve as a precursor for substituted 2,5-dihydroxyterephthalic acids, which are monomers for specialized polyesters. youtube.com

Starting MaterialReagentsProductApplication
This compoundAniline (B41778)Dialkyl 2,5-dianilino-3,6-dihydroterephthalateIntermediate for Quinacridone Pigments googleapis.com
This compoundHydrolysis/Decarboxylation1,4-CyclohexanedioneSynthetic Intermediate google.com
This compoundVariousSubstituted 2,5-Dihydroxyterephthalic AcidsMonomers for Advanced Polyesters youtube.com

Precursor for Bio-based Molecules

With the growing demand for sustainable materials, the synthesis of chemicals from renewable resources is of paramount importance. This compound can be synthesized from bio-based succinic acid, which in turn can be produced through the fermentation of biomass. This positions DMSS as a potential bio-based building block for a variety of molecules.

Research has demonstrated the synthesis of fully bio-based polyesters, such as poly(butylene succinate) (PBS), using bio-derived succinic acid and 1,4-butanediol. google.com While this example uses the acid form, the principles of polyesterification are similar for the dimethyl ester. Furthermore, studies on the production of polyesters from dimethyl 2,5-furandicarboxylate, another bio-based monomer, highlight the feasibility of using methyl esters in melt polycondensation to create bio-based polymers. european-coatings.com This suggests a clear pathway for the integration of bio-derived this compound into the production of sustainable and biodegradable polymers.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The structure of this compound, with its hydrogen bond acceptors (carbonyl oxygens) and potential for enolization to create hydrogen bond donors, makes it an intriguing candidate for exploration in this field.

Design of Non-Covalent Assemblies

The β-dicarbonyl motif present in this compound is a well-known functional group for participating in the formation of ordered non-covalent assemblies. pressbooks.pub These compounds can self-assemble or co-assemble with other molecules to form larger, organized structures. The directionality and strength of the hydrogen bonds, along with other weak interactions, can be tuned to control the architecture of the resulting supramolecular structures. While specific research on the non-covalent assemblies of DMSS is not extensively documented, the fundamental principles of supramolecular chemistry suggest its potential in designing new materials with ordered nanostructures. The ability of related dicarbonyl compounds to form complexes with metal ions also opens up possibilities for creating coordination polymers and metal-organic frameworks. nih.gov

Host-Guest Chemistry Investigations

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org The design of synthetic hosts that can selectively bind specific guests is a major area of research with applications in sensing, catalysis, and environmental remediation.

The cyclic structure of this compound and its functional groups could potentially allow it to act as a guest molecule, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. Conversely, derivatives of DMSS could be designed to act as hosts for smaller molecules or ions. The dicarbonyl groups could provide specific interaction sites for binding guests through hydrogen bonding. Although direct studies involving DMSS in host-guest systems are not prominent in the literature, the general principles of molecular recognition suggest that its structural features make it a viable candidate for future investigations in this area.

Mechanistic Investigations of Reactions Involving Dimethyl 2,5 Dioxohexanedioate

Elucidation of Reaction Pathways and Intermediates

The primary pathway for the synthesis of Dimethyl 2,5-dioxohexanedioate is the Dieckmann condensation, which is an intramolecular variant of the Claisen condensation. masterorganicchemistry.compw.live This reaction involves the base-catalyzed cyclization of a single diester molecule—in this case, dimethyl succinate (B1194679). fiveable.me The formation of the stable six-membered ring of this compound is favored due to low ring strain. pw.livenumberanalytics.com

The mechanism proceeds through several distinct steps:

Enolate Formation: The reaction is initiated when a strong base abstracts an acidic α-proton (a proton on the carbon adjacent to a carbonyl group) from a molecule of dimethyl succinate. pw.live This deprotonation results in the formation of a resonance-stabilized intermediate known as an enolate ion. fiveable.menumberanalytics.com

Intramolecular Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. fiveable.menumberanalytics.com This intramolecular cyclization step leads to the formation of a new carbon-carbon bond and a cyclic tetrahedral intermediate. numberanalytics.com

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group. pw.live

The key intermediates in this reaction pathway are the dimethyl succinate enolate ion and the subsequent cyclic tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Kinetic and Thermodynamic Profiling of Reactions

The rate and equilibrium of the Dieckmann condensation are governed by specific kinetic and thermodynamic factors. While detailed quantitative data for this specific transformation are not extensively published, the general principles of the reaction provide a clear profile.

Kinetics: The reaction rate is influenced by several factors. numberanalytics.com Kinetically, a strong base is required to generate a sufficient concentration of the enolate ion to initiate the condensation. numberanalytics.com The rate is generally dependent on the concentration of both the diester (dimethyl succinate) and the base. numberanalytics.com The choice of solvent can also affect the reaction rate; polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the base, leading to a more reactive "naked" enolate that can accelerate the reaction. numberanalytics.comnumberanalytics.com Temperature is another critical parameter, as higher temperatures can increase the reaction rate but may also promote undesirable side reactions. numberanalytics.com

Thermodynamics: The reaction is thermodynamically driven. numberanalytics.com The formation of a stable five- or six-membered ring from an acyclic diester is an entropically and enthalpically favorable process. numberanalytics.comwikipedia.org For this compound, the formation of the six-membered ring is particularly stable. pw.live The most significant thermodynamic driving force, however, is the deprotonation of the resulting β-keto ester product. masterorganicchemistry.comchemistrysteps.com The acidity of the α-hydrogen between the two carbonyls in the product is substantially greater than that of the starting ester. masterorganicchemistry.com This final, essentially irreversible acid-base reaction pulls the preceding equilibrium steps toward the formation of the cyclized product. chemistrysteps.comorganic-chemistry.org

The following table summarizes the key factors influencing the reaction profile:

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
Base StrengthIncreases rate by increasing enolate concentration. Stronger bases generally lead to faster reactions. numberanalytics.comDoes not directly alter the final equilibrium position but ensures the final deprotonation step is irreversible, driving the reaction to completion. chemistrysteps.com
TemperatureIncreases rate as per Arrhenius equation. However, excessive heat can lead to side reactions. numberanalytics.comCan affect the position of the initial equilibria, but the final deprotonation step makes the overall reaction largely irreversible under basic conditions.
SolventPolar aprotic solvents (e.g., DMSO, DMF) can stabilize the enolate and increase the reaction rate. numberanalytics.comCan influence the stability of intermediates and transition states, subtly affecting the overall energy profile.
Product StabilityNot a direct kinetic factor, but reflects the low activation energy for ring formation.The formation of a stable 6-membered ring and the highly stable final enolate product strongly favors the forward reaction. masterorganicchemistry.compw.live

Computational Modeling of Reaction Mechanisms

Computational chemistry offers powerful tools for investigating the intricate details of reaction mechanisms like the Dieckmann condensation. researchgate.net Density Functional Theory (DFT) has become a standard method for modeling such organic reactions, providing deep insights into the energy landscape of the reaction pathway. researchgate.net

Using DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p), researchers can calculate the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the construction of a detailed potential energy surface for the reaction. By identifying the transition state structures and calculating their associated activation energies, the most plausible reaction mechanism can be determined. For the synthesis of this compound, computational models can validate the stepwise mechanism involving enolate formation, intramolecular attack, and methoxide elimination.

Furthermore, computational methods are used to predict spectroscopic properties. researchgate.net For instance, the Gauge-Including Atomic Orbital (GIAO) method can compute NMR chemical shifts (¹H and ¹³C) for proposed structures. researchgate.net These predicted values can then be compared with experimental NMR data to confirm the structure of intermediates and the final product. Similarly, vibrational frequencies can be calculated and compared with experimental FT-IR spectra. researchgate.net The analysis of the calculated electrostatic potential can also serve as an index for predicting molecular reactivity. researchgate.net

Role of Catalysis in this compound Transformations

Catalysis is essential for the transformation of dimethyl succinate into this compound. The reaction is almost exclusively base-catalyzed, with the catalyst playing the critical role of generating the nucleophilic enolate intermediate. pw.live

A variety of bases have been successfully employed as catalysts:

Alkali Metal Alkoxides: Traditional catalysts for the Dieckmann condensation include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt). pw.livechemicalforums.com It is often advantageous to use the alkoxide that matches the ester's alcohol group (i.e., sodium methoxide for a methyl ester) to prevent product mixtures resulting from transesterification. chemicalforums.com Stronger, more sterically hindered bases like potassium tert-butoxide (t-BuOK) are also effective. pw.live

Metal Hydrides: Sodium hydride (NaH) is another strong base used for this condensation. pw.live It deprotonates the ester to form the enolate and hydrogen gas, which bubbles out of the reaction, making the initial step irreversible. chemicalforums.com

Organic Bases: Non-nucleophilic organic bases can also catalyze the reaction efficiently. A notable example is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to produce this compound in excellent yields under relatively mild conditions. patsnap.com

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

The following table details specific catalytic systems used for the synthesis of this compound.

CatalystSolventTemperatureReported YieldReference
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)Methanol (B129727)80°C95% patsnap.com
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)Methanol140°C (under pressure)~95% patsnap.com
Sodium MethoxideXylene110-120°CNot explicitly stated, but method produces the sodium salt intermediate. google.com

Structure Function Relationships and Rational Molecular Design

Correlation of Molecular Architecture with Spectroscopic Signatures

The molecular structure of Dimethyl 2,5-dioxohexanedioate gives rise to characteristic spectroscopic signatures that are instrumental in its identification and characterization. The compound exists in a tautomeric equilibrium between the diketo and enol forms, with the enol form often being prevalent. This is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 1H and 13C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework. In the enol form, the spectra typically show signals corresponding to the methoxy (B1213986) protons, the methylene (B1212753) protons of the ring, the methine proton, and the hydroxyl protons.

Interactive Table 1: NMR Spectroscopic Data for this compound (enol form)

Nucleus Chemical Shift (δ, ppm) Signal Type Attribution
1H12.10singletEnolic OH
1H9.80singletEnolic OH
1H7.45singletVinylic CH
1H3.90singlet-OCH3
1H3.80singlet-OCH3
1H3.20singletRing CH2
13C172.7CarbonylEster C=O
13C51.8Aliphatic-OCH3
13C28.8AliphaticRing CH2

Note: The provided NMR data is indicative of the enol form of the compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include those for the C=O stretching of the ketone and ester groups, C-O stretching of the ester, and C-H stretching of the aliphatic and methoxy groups. The spectrum can also provide evidence for the presence of the enol form through the appearance of O-H stretching bands. The infrared spectrum of a sample has been shown to conform to standard references. sielc.com

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C10H12O6), the expected molecular weight is approximately 228.20 g/mol . researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis reveals characteristic fragmentation ions, with major peaks observed at m/z values of 228, 196, 153, and 128. researchgate.net

Influence of Stereochemistry and Conformational Flexibility on Reactivity

The cyclohexane (B81311) ring of this compound can adopt different conformations, with the chair conformation being the most stable. The substituents, the two keto groups and the two methyl ester groups, can be arranged in either a cis or trans relationship to each other. This stereochemical arrangement has a profound impact on the molecule's conformational flexibility and, consequently, its reactivity.

The relative orientation of the ester groups (axial or equatorial in the chair conformation) influences the steric environment around the reactive carbonyl centers. In disubstituted cyclohexanes, a general principle is that substituents prefer an equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org For trans-1,4-disubstituted cyclohexanes, the diequatorial conformation is generally the most stable. libretexts.org In the case of cis-1,4-disubstituted cyclohexanes, one substituent must be axial and the other equatorial, leading to a conformational equilibrium. libretexts.org

While specific studies on the conformational analysis of this compound are limited, it is reasonable to infer that the trans isomer, which can adopt a diequatorial conformation for the bulky ester groups, would be thermodynamically more stable than the cis isomer. This difference in stability and steric accessibility of the carbonyl groups is expected to influence the kinetics and outcome of reactions, such as the condensation with anilines in the synthesis of quinacridone (B94251) pigments. The specific stereochemistry of the starting diester can dictate the stereochemistry of the resulting dihydroquinacridone, which in turn affects the crystal lattice and properties of the final pigment.

Tailoring Molecular Design for Optimized Performance in Targeted Applications

The primary application of this compound is as a key intermediate in the production of high-performance quinacridone pigments. nih.govgoogle.combldpharm.comjacksonsart.comlibretexts.orgfishersci.fi These pigments are renowned for their exceptional lightfastness, thermal stability, and chemical resistance, making them valuable in demanding applications such as automotive coatings, industrial paints, and high-quality inks. jacksonsart.comlibretexts.org

The molecular design of these pigments is tailored through the reaction of this compound with various substituted anilines. The choice of the aniline (B41778) derivative allows for the fine-tuning of the final pigment's color and properties. For instance, the reaction of this compound with aniline itself leads to the formation of a dihydroquinacridone, which is then oxidized to produce the parent quinacridone pigment (Pigment Violet 19). bldpharm.com By using different substituted anilines, a wide spectrum of colors, from reddish-violets to oranges, can be achieved. jacksonsart.com

The initial condensation reaction involves the formation of a 2,5-dianilino-3,6-dihydroterephthalate derivative. Subsequent ring closure and oxidation steps yield the final quinacridone structure. The performance of the resulting pigment is not only dependent on the chemical structure of the quinacridone molecule itself but also on its solid-state properties, such as crystal polymorphism, which is influenced by the synthesis conditions and the stereochemistry of the precursors. researchgate.netacs.org

Predictive Modeling for New Derivative Synthesis

The field of computational chemistry and predictive modeling offers powerful tools for the rational design of new molecules with desired properties. While specific research on the application of predictive modeling for the synthesis of new derivatives of this compound is not extensively documented in publicly available literature, the principles of this approach are highly relevant to the development of novel quinacridone pigments.

Predictive modeling could be employed to:

Screen virtual libraries of aniline derivatives: By computationally predicting the electronic and steric effects of different substituents on the aniline ring, it would be possible to forecast their impact on the color and stability of the resulting quinacridone pigment. This would allow for the prioritization of synthetic targets.

Model reaction pathways and transition states: Computational modeling could provide insights into the reaction mechanism of quinacridone synthesis, helping to optimize reaction conditions for improved yields and purity.

Predict solid-state properties: The crystal structure of a pigment is crucial to its performance. Predictive modeling can be used to explore the potential crystal packing of new quinacridone derivatives, offering a way to anticipate their color and other solid-state properties before synthesis.

Although direct computational studies on this compound derivatives are scarce, the broader field of pigment science is increasingly utilizing these methods for the in-silico design of new materials with enhanced performance characteristics. mdpi.comresearchgate.net

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Table 1: Potential Applications of AI/ML in Dimethyl 2,5-dioxohexanedioate Research

AI/ML Application Description Potential Impact
Property Prediction Forecasting physical and chemical properties based on molecular structure. Accelerated screening for new applications.
Reaction Optimization Identifying optimal conditions (temperature, pressure, catalyst) for synthesis. Increased yield and reduced production costs.
Retrosynthesis Proposing novel and efficient synthetic pathways. Discovery of more sustainable and economical production methods.

Exploration of Novel Biocatalytic and Chemoenzymatic Pathways

The demand for greener and more selective chemical synthesis has spurred significant interest in biocatalysis and chemoenzymatic methods. nih.gov Enzymes, such as lipases and esterases, offer high stereo- and regioselectivity under mild reaction conditions, making them ideal for the synthesis of complex molecules. beilstein-journals.orgresearchgate.net

The synthesis of dicarboxylic acid esters is an area where biocatalysis has shown considerable promise. beilstein-journals.orgnih.gov For this compound, biocatalytic routes could offer a more sustainable alternative to traditional chemical synthesis. Research into the chemoenzymatic synthesis of related esters has demonstrated the potential for highly selective and efficient production. acs.orgunesp.br Future research could focus on identifying or engineering enzymes capable of directly synthesizing this compound from bio-based precursors. A chemoenzymatic approach, combining the strengths of both chemical and biological catalysts, could provide a modular and efficient route to this and other functionalized esters. nih.govnih.govresearchgate.net

Advanced Characterization Techniques under Operando Conditions

Understanding the dynamics of chemical reactions as they occur is crucial for optimizing catalytic processes and improving product yields. Operando spectroscopy, which involves the real-time monitoring of a reaction under actual operating conditions, provides invaluable insights into reaction mechanisms and catalyst behavior. wikipedia.orgnumberanalytics.com

For the synthesis of this compound, operando techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) could be employed to monitor the reaction in situ. numberanalytics.commt.comacs.org This would allow for the identification of key reaction intermediates and a deeper understanding of the catalytic cycle. numberanalytics.com By observing the catalyst's structure and activity in real-time, researchers can optimize reaction conditions to maximize the yield and purity of this compound. oxinst.comworldscientific.com The integration of these advanced characterization techniques with machine learning algorithms could further enhance data analysis and process control. acs.org

Sustainable Synthesis and Circular Economy Approaches for this compound

The transition to a circular economy, where waste is minimized and resources are reused, is a critical goal for the chemical industry. globenewswire.comnih.govfrontiersin.orgmdpi.com As a derivative of succinic acid, a well-known bio-based platform chemical, this compound is well-positioned to be part of a more sustainable chemical industry. renewable-carbon.euresearchgate.netresearchgate.netagrobiobase.comdtu.dkproquest.com

Future research should focus on developing sustainable production routes for this compound from renewable biomass. mdpi.comrsc.orgnih.govyoutube.com This could involve the fermentative production of succinic acid from agro-food by-products, followed by a green esterification process. researchgate.netproquest.com Furthermore, exploring the end-of-life options for polymers and materials containing this compound is crucial for establishing a circular life cycle. This includes research into biodegradable polymers and chemical recycling methods that can recover the monomer for reuse. mocedes.org

Potential in Emerging Fields Beyond Current Applications

The unique chemical structure of this compound, featuring two ester and two ketone functionalities, suggests its potential utility in a variety of emerging fields. Its ability to act as a building block for polymers is already established, but its application in more advanced materials is an area ripe for exploration. researchgate.netfraunhofer.de

For instance, its structure could be leveraged in the synthesis of novel biodegradable polymers with specific thermal and mechanical properties. mocedes.org In the field of materials science, it could serve as a precursor for functional coatings, adhesives, or resins. pcimag.com There is also potential for its use in the development of new pharmaceuticals or agrochemicals, where its dicarbonyl structure could be a key pharmacophore. The exploration of its derivatives could also lead to new classes of compounds with interesting biological activities or material properties. rsc.org As a versatile platform chemical, the full potential of this compound is likely to be realized through continued interdisciplinary research. rsc.orgnumberanalytics.com

Table 2: Mentioned Compound Names

Compound Name
This compound
Succinic acid
Adipic acid
Dioctyl adipate
Dioctyl sebacate
Diethyl adipate

Retrosynthesis Analysis

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